Cas no 97266-34-7 (1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one)

1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound featuring a benzimidazolone core substituted with a pyridin-2-ylmethyl group. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The compound exhibits potential as a building block for bioactive molecules due to its ability to participate in hydrogen bonding and π-π interactions. Its fused ring system enhances stability, while the pyridine moiety offers coordination sites for metal complexation. The product is characterized by high purity and consistent quality, ensuring reliability in synthetic applications. Its versatility makes it suitable for developing enzyme inhibitors, ligands, and other specialized intermediates in medicinal chemistry.
1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one structure
97266-34-7 structure
Product Name:1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one
CAS No:97266-34-7
MF:C13H11N3O
MW:225.245942354202
CID:1091663
PubChem ID:10398748
Update Time:2025-06-26

1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one Chemical and Physical Properties

Names and Identifiers

    • 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one
    • 3-(pyridin-2-ylmethyl)-1H-benzimidazol-2-one
    • 1-(pyridin-2-ylmethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
    • IUNGQUVZQMMCAA-UHFFFAOYSA-N
    • 1-(2-Pyridylmethyl)-benzimidazolin-2-one
    • SCHEMBL4293641
    • 1-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • 97266-34-7
    • Inchi: 1S/C13H11N3O/c17-13-15-11-6-1-2-7-12(11)16(13)9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,17)
    • InChI Key: IUNGQUVZQMMCAA-UHFFFAOYSA-N
    • SMILES: O=C1NC2C=CC=CC=2N1CC1C=CC=CN=1

Computed Properties

  • Exact Mass: 225.090211983g/mol
  • Monoisotopic Mass: 225.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 45.2Ų

1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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97266-34-7 95%
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Additional information on 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one

1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one: A Comprehensive Overview

1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one (CAS No. 97266-34-7) is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound, often referred to as benzimidazolone derivative, has garnered attention due to its unique structural properties and versatile applications. The molecule consists of a benzimidazolone core, which is fused with a pyridine ring, creating a heterocyclic structure that exhibits remarkable chemical stability and reactivity.

The synthesis of 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, leveraging techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the yield but also ensure the purity of the final product, making it suitable for high-end applications in pharmaceuticals and materials science.

One of the most notable features of this compound is its ability to act as a precursor for advanced materials. For instance, benzimidazolone derivatives have been extensively studied for their role in the formation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These frameworks are highly sought after due to their exceptional surface area, porosity, and tunable properties, which make them ideal for gas storage, catalysis, and sensing applications.

Recent research has also highlighted the potential of 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one in the field of optoelectronics. The compound's ability to form self-assembled monolayers (SAMs) with high order and stability has opened new avenues for its use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies have demonstrated that incorporating this compound into device architectures can significantly improve charge transport properties and device efficiency.

In addition to its material science applications, this compound has shown promise in medicinal chemistry. Its unique structure allows for interactions with biological targets, making it a valuable lead compound for drug discovery. Researchers have explored its potential as an inhibitor of key enzymes involved in neurodegenerative diseases, such as β-secretase and acetylcholinesterase. Initial findings suggest that benzimidazolone derivatives may exhibit favorable pharmacokinetic profiles, paving the way for further preclinical studies.

The environmental impact of 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has also been a topic of interest. Recent studies have investigated its biodegradability and toxicity under various conditions. Results indicate that the compound exhibits low toxicity to aquatic organisms, which is crucial for its potential use in industrial applications where environmental safety is a priority.

From a manufacturing standpoint, the production scale-up of this compound requires careful consideration of process optimization and cost-effectiveness. Advances in continuous-flow synthesis and green chemistry practices have significantly reduced the environmental footprint associated with its production. These innovations align with global efforts to promote sustainable manufacturing practices across industries.

In conclusion, 1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one (CAS No. 97266-34-7) stands out as a versatile and multifunctional compound with applications spanning materials science, optoelectronics, medicinal chemistry, and environmental studies. Its unique structural properties, coupled with recent advancements in synthesis and application development, position it as a key player in future technological innovations.

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